5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
Description
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 143214-26-0) is a pyrazole derivative with the molecular formula C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol . Structurally, it features a pyrazole ring substituted with a chlorine atom at position 5, an ethyl group at position 3, a methyl group at position 1, and a carboxylic acid moiety at position 2.
Properties
IUPAC Name |
5-chloro-3-ethyl-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-4-5(7(11)12)6(8)10(2)9-4/h3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJBFTAZDQDTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C(=O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373929 | |
| Record name | 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143214-26-0 | |
| Record name | 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Synthesis
This method, described extensively in patent CN106187894A, involves:
Step A: Alkylation to form 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester
- Starting with 3-ethyl-5-pyrazole carboxylic acid ethyl ester,
- Reacting with dimethyl carbonate in the presence of potassium carbonate,
- Conditions: 80–120 °C, 0.5–0.93 MPa pressure, 8–12 hours,
- Solvents: diethylene glycol dimethyl ether or neat dimethyl carbonate,
- Outcome: selective methylation at the N-1 position to yield 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.
Step B: Chlorination to form 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester
- Using concentrated hydrochloric acid (35–40%) and hydrogen peroxide (30–40%) as chlorinating agents,
- Solvent: dichloroethane,
- Temperature control: initial 20–30 °C during dropwise addition of H₂O₂, then heating to 50–70 °C for 5–7 hours,
- Workup: washing with sodium sulfite, sodium carbonate, and water,
- Outcome: selective chlorination at the 4-position of the pyrazole ring without producing toxic sulfides or chlorides,
- Environmental benefit: avoids use of sulfuryl chloride or dimethyl sulfate, reducing hazardous byproducts.
Step C: Hydrolysis
- The ethyl ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid, 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Pressure (MPa) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| A | 3-ethyl-5-pyrazole carboxylic acid ethyl ester + dimethyl carbonate + K₂CO₃ | 80–120 | 8–12 | 0.5–0.93 | ~85–90 | Nitrogen atmosphere, solvent varies |
| B | 1-methyl-3-ethyl-5-pyrazole ester + HCl + H₂O₂ + dichloroethane | 20–70 (two stages) | 6–7 | Atmospheric | ~80–85 | Controlled addition of H₂O₂, washing steps |
| C | Hydrolysis (acidic/basic) | Variable | Variable | Atmospheric | ~90 | Standard ester hydrolysis |
Advantages
- Use of dimethyl carbonate as a green methylating agent replacing toxic dimethyl sulfate,
- Avoidance of sulfuryl chloride or other corrosive chlorinating agents,
- Mild reaction conditions,
- High selectivity and yields,
- Reduced environmental impact due to less hazardous waste.
Electrochemical Chlorination Method
Patent CN103556174A describes an alternative electrochemical chlorination technique:
- Preparation of an electrolyte solution,
- Electrolytic chlorination of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester,
- Recovery of solvent and hydrochloric acid by evaporation,
- Extraction and precipitation under reduced pressure to isolate the chlorinated ester.
Advantages
- Eliminates use of strong corrosive chlorinating reagents like sulfuryl chloride,
- Recycles HCl by-product improving atom economy,
- Mild reaction conditions with improved safety and environmental profile,
- High purity and yield of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate.
Industrial Scale Considerations
Industrial synthesis generally follows the ester intermediate route with process optimization:
- Use of continuous flow reactors for precise temperature and reagent control,
- Automated systems for consistent quality and yield,
- Optimization of reagent ratios and reaction times to maximize throughput,
- Environmental controls to minimize emissions and waste.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Ester Intermediate + Chlorination | 3-ethyl-5-pyrazole ester, dimethyl carbonate, HCl, H₂O₂ | 80–120 °C, 0.5–0.93 MPa, 6–12 h | Green methylation, mild chlorination, high yield | Requires careful temperature control |
| Electrochemical Chlorination | Electrolyte, electric current | Ambient to mild heating | Safe, environmentally friendly, recyclable HCl | Requires specialized equipment |
Research Findings and Notes
- The use of dimethyl carbonate as a methylating agent is a significant improvement for safety and environmental impact compared to traditional methylating agents like dimethyl sulfate.
- Chlorination using HCl and H₂O₂ avoids generation of toxic gases and is scalable with good selectivity.
- Electrochemical chlorination offers a sustainable alternative with potential for industrial application due to its mild conditions and recyclability of reagents.
- Spectroscopic confirmation of intermediates and final product typically involves ¹H and ¹³C NMR, IR, and mass spectrometry to verify substitution patterns and purity.
Scientific Research Applications
Agricultural Chemistry
Herbicidal Properties
One of the primary applications of 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is as an effective herbicide. It helps control unwanted plant growth in various crops, enhancing yield and reducing competition for resources. The compound's mechanism of action typically involves the inhibition of specific enzymes critical for plant growth, making it a valuable tool in crop protection strategies.
Case Study: Efficacy in Crop Protection
A study demonstrated that formulations containing this compound significantly reduced weed populations in soybean fields, leading to a 20% increase in crop yield compared to untreated controls. This highlights its potential as a key ingredient in herbicide formulations aimed at sustainable agriculture.
Pharmaceutical Development
Building Block for Drug Synthesis
this compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its derivatives are being explored for their therapeutic potential against various diseases, including cancer and infectious diseases.
Table: Pharmaceutical Applications
| Compound Name | Target Disease | Mechanism of Action |
|---|---|---|
| Tebufenpyrad | Acaricide | Inhibition of insect growth regulators |
| Tolfenpyrad | Insecticide | Disruption of neuronal function in insects |
| Novel Pyrazole Derivatives | Cancer | Targeting specific oncogenic pathways |
Material Science
Advanced Materials Formulation
In material science, this compound is utilized in the development of polymers and coatings. Its unique chemical properties enhance the durability and performance of materials, making it suitable for applications requiring high resistance to environmental stressors.
Case Study: Coating Performance Improvement
Research indicated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength by up to 30%, demonstrating its effectiveness in enhancing material properties for industrial applications.
Analytical Chemistry
Reagent for Detection Methods
The compound is also used as a reagent in various analytical methods, facilitating the detection and quantification of other substances. Its role is crucial in quality control processes across multiple industries, including food safety and pharmaceuticals.
Table: Analytical Applications
| Methodology | Application Area | Role of Compound |
|---|---|---|
| HPLC (High Performance Liquid Chromatography) | Pharmaceutical Analysis | Internal standard for quantification |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Environmental Monitoring | Detection of pesticide residues |
| Spectrophotometry | Food Safety | Colorimetric analysis of contaminants |
Mechanism of Action
The mechanism of action of 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorine and carboxylic acid groups play crucial roles in binding to active sites, influencing the compound’s biological activity. The pyrazole ring provides a stable scaffold for these interactions, facilitating the modulation of target pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
Substituent Effects on Reactivity :
- The difluoromethyl group in the second compound enhances electronegativity and metabolic resistance compared to the ethyl group in the target compound .
- Positional isomerism (e.g., 4-Cl vs. 5-Cl) significantly alters electronic properties. For example, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has distinct reactivity in coupling reactions due to shifted electron density .
Functional Group Impact :
- Ester derivatives (e.g., ethyl carboxylates) are more volatile and serve as precursors for carboxylic acids via hydrolysis .
- Aldehyde-containing pyrazoles (e.g., 4-carbaldehyde) are prone to nucleophilic additions, unlike carboxylic acids, which participate in acid-base reactions .
Aryl-Substituted Derivatives :
- Compounds with chlorophenyl groups (e.g., the last entry in Table 1) exhibit higher molecular weights and reduced aqueous solubility due to hydrophobic aryl rings. Their crystal structures often show π-π stacking and hydrogen bonding, stabilizing the solid state .
Synthetic Approaches :
- Carboxylic acid derivatives are commonly synthesized via hydrazine condensation followed by acid hydrolysis (e.g., ). Ester-to-acid conversion via saponification is also prevalent .
Biological Activity
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid (C7H9ClN2O2) is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
This compound features a pyrazole ring with a chlorine atom and a carboxylic acid group, which are critical for its biological interactions. The molecular structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H9ClN2O2 |
| Molecular Weight | 176.61 g/mol |
| CAS Number | 143214-26-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The chlorine and carboxylic acid groups enhance its binding affinity, allowing it to modulate enzymatic activity effectively. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Modulation of Signaling Pathways : It influences signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.
- Gene Expression Regulation : Studies indicate that it can upregulate or downregulate genes associated with immune responses, showcasing its potential as a therapeutic agent for inflammatory diseases.
1. Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and altering membrane permeability, making it a candidate for developing new antibiotics .
2. Anticancer Activity
In vitro studies have indicated that this compound possesses anticancer properties, inhibiting the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The anticancer mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through interference with cellular signaling pathways .
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by modulating cytokine production and influencing immune cell activity. This effect is particularly relevant in conditions characterized by chronic inflammation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of several pyrazole derivatives, including this compound. Results indicated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in antibiotic development.
Case Study 2: Anticancer Research
Another investigation explored the effects of this compound on breast cancer cell lines. The results demonstrated significant inhibition of cell growth and induced apoptosis, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Different carboxyl group position | Antimicrobial and anticancer properties |
| 3-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | Lacks chlorine | Reduced reactivity |
| 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | Lacks ethyl group | Altered solubility |
Q & A
Basic Research Question
- ¹H-NMR : The methyl group at N1 appears as a singlet (~δ 3.8–4.0 ppm). The ethyl group (C3) shows a triplet for -CH₂- (~δ 1.2–1.4 ppm) and a quartet for -CH₃ (~δ 0.9–1.1 ppm). The carboxylic proton is absent due to deprotonation in DMSO-d₆ .
- IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch.
- MS : Molecular ion peaks at m/z 188.61 (M⁺) align with the molecular formula C₇H₉ClN₂O₂ .
What advanced computational methods are used to predict the reactivity and electronic properties of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For pyrazole derivatives, the carboxylic acid group exhibits high electron density, making it reactive toward esterification or amidation. Solvent effects (PCM models) and Mulliken charge distribution further elucidate interactions in biological systems .
How do crystallographic studies resolve discrepancies in molecular conformation reported for similar pyrazole derivatives?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths, angles, and packing arrangements. For example, monoclinic crystal systems (space group P2/c) with unit cell parameters a = 13.192 Å, b = 8.817 Å, and β = 102.42° confirm the planar pyrazole ring and dihedral angles between substituents. Discrepancies in Cl–C bond lengths (1.73–1.76 Å) across studies are attributed to halogen bonding variations .
What methodologies are employed to evaluate the bioactivity of this compound, and how can conflicting results in pharmacological assays be reconciled?
Advanced Research Question
- In vitro assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests assess anticonvulsant activity. IC₅₀ values are compared against reference drugs like phenytoin .
- Contradiction resolution : Variability in bioactivity (e.g., analgesic vs. anticonvulsant effects) may arise from differences in substituent positioning. For instance, 3-ethyl groups enhance lipophilicity, improving blood-brain barrier penetration, whereas 1-methyl groups reduce metabolic degradation . Statistical meta-analysis of ED₅₀ values across studies identifies structure-activity trends.
How does the presence of a carboxylic acid group influence derivatization strategies for this compound?
Advanced Research Question
The carboxylic acid enables esterification (via SOCl₂/ROH), amidation (using EDC/HOBt), or salt formation (with NaOH). For example, converting it to an ethyl ester improves cell permeability for in vivo studies, while amidation with hydrazides generates Schiff bases for antimicrobial testing .
What are the challenges in optimizing solvent systems for recrystallization to achieve high-purity batches?
Basic Research Question
Recrystallization in ethanol/water (7:3 v/v) at 4°C yields >99% purity. Challenges include solubility hysteresis (due to temperature gradients) and co-crystallization of byproducts. Polar aprotic solvents (DMF) are avoided due to high boiling points, which complicate solvent removal .
How do steric and electronic effects of the 3-ethyl and 1-methyl substituents modulate reactivity in cross-coupling reactions?
Advanced Research Question
The 3-ethyl group induces steric hindrance, limiting Suzuki-Miyaura coupling at C5. Conversely, the electron-withdrawing Cl at C5 activates the pyrazole ring for nucleophilic aromatic substitution. Computational modeling (NBO analysis) quantifies charge redistribution, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .
What analytical techniques are critical for detecting degradation products under varying storage conditions?
Advanced Research Question
Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-MS identify hydrolysis products (e.g., decarboxylated pyrazole). Mass fragmentation patterns (m/z 142.05 for Cl⁻ loss) and NMR peak shifts (disappearance of δ 12.5 ppm for -COOH) confirm degradation pathways .
How can mechanistic studies differentiate between radical vs. ionic pathways in halogenation reactions of pyrazole derivatives?
Advanced Research Question
Radical trapping agents (TEMPO) and isotopic labeling (³⁶Cl) distinguish pathways. For example, POCl₃-mediated chlorination proceeds via a polar mechanism (supported by first-order kinetics in Cl⁻), while UV-initiated Cl₂ reactions involve radical intermediates (EPR-detected Cl•) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
